molecular formula C9H6BrF3 B3315359 2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene CAS No. 951892-90-3

2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene

Cat. No. B3315359
CAS RN: 951892-90-3
M. Wt: 251.04 g/mol
InChI Key: XRZRRDXYLFTKPN-UHFFFAOYSA-N
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Description

“2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene” is a chemical compound that is part of the organoboron family . It is related to pinacol boronic esters, which are highly valuable building blocks in organic synthesis . The compound is also related to 3,4,5-Trifluorophenylboronic acid, a biochemical reagent used as a biological material or organic compound for life science-related research .


Synthesis Analysis

The synthesis of this compound could involve the use of pinacol boronic esters, which are protodeboronated using a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This sequence has been applied to methoxy protected (−)-Δ8-THC and cholesterol .


Molecular Structure Analysis

The molecular formula of a related compound, (2-Bromo-3,4,5-trifluorophenyl)boronic acid, is C6H3BBrF3O2 . The average mass is 254.797 Da and the monoisotopic mass is 253.936157 Da .


Chemical Reactions Analysis

The compound is involved in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Safety and Hazards

While specific safety and hazards information for “2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene” is not available, it’s important to note that organoboron compounds, in general, have limited air and moisture stability . Therefore, they should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

properties

IUPAC Name

5-(2-bromoprop-2-enyl)-1,2,3-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3/c1-5(10)2-6-3-7(11)9(13)8(12)4-6/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZRRDXYLFTKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=C(C(=C1)F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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